molecular formula C15H12N2O2 B14395921 4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one CAS No. 88220-43-3

4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one

Cat. No.: B14395921
CAS No.: 88220-43-3
M. Wt: 252.27 g/mol
InChI Key: NAJUDSNMZLIGFT-UHFFFAOYSA-N
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Description

4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one is an organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzoxazine ring fused with an aniline derivative. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one typically involves the reaction of 4-methylaniline with 2H-1,3-benzoxazin-2-one. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. One common method involves the use of palladium-catalyzed amination reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

88220-43-3

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-(4-methylanilino)-1,3-benzoxazin-2-one

InChI

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)19-15(18)17-14/h2-9H,1H3,(H,16,17,18)

InChI Key

NAJUDSNMZLIGFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)OC3=CC=CC=C32

Origin of Product

United States

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